molecular formula C13H16N2O2S B12556501 1-Naphthalenesulfonamide, 5-amino-N-propyl- CAS No. 147752-35-0

1-Naphthalenesulfonamide, 5-amino-N-propyl-

Cat. No.: B12556501
CAS No.: 147752-35-0
M. Wt: 264.35 g/mol
InChI Key: DBELQPAAFXTQFX-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-amino-N-propyl- is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonamide, 5-amino-N-propyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-Naphthalenesulfonamide, 5-amino-N-propyl- may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is typically isolated through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonamide, 5-amino-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenesulfonamide, 5-amino-N-propyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 5-amino-N-propyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-naphthalenesulfonamide: Similar structure but lacks the propyl group.

    5-(Dimethylamino)-1-naphthalenesulfonamide: Contains a dimethylamino group instead of a propyl group.

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Contains a chloro group and a longer alkyl chain .

Uniqueness

1-Naphthalenesulfonamide, 5-amino-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

147752-35-0

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

5-amino-N-propylnaphthalene-1-sulfonamide

InChI

InChI=1S/C13H16N2O2S/c1-2-9-15-18(16,17)13-8-4-5-10-11(13)6-3-7-12(10)14/h3-8,15H,2,9,14H2,1H3

InChI Key

DBELQPAAFXTQFX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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